4-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE
Overview
Description
4-[4-(2H-1,3-Benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a complex organic compound that features a benzodioxole moiety, piperazine rings, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2H-1,3-Benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be synthesized from catechol and disubstituted halomethanes.
Piperazine Ring Formation: Piperazine derivatives are often synthesized through the reaction of ethylenediamine with dihaloalkanes.
Pyrimidine Core Construction: The pyrimidine ring can be formed via cyclization reactions involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride.
Substitution: The piperazine rings can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-[4-(2H-1,3-Benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory conditions.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2H-1,3-Benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The benzodioxole moiety is known to interact with cyclooxygenase enzymes, inhibiting their activity and thus exerting anti-inflammatory effects . The piperazine rings may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[4-(2H-1,3-Benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is unique due to its combination of a benzodioxole moiety, piperazine rings, and a pyrimidine core. This structural complexity provides it with a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-16-23-20(26-7-5-25(2)6-8-26)14-21(24-16)27-9-11-28(12-10-27)22(29)17-3-4-18-19(13-17)31-15-30-18/h3-4,13-14H,5-12,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSVCZLICKICAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)N5CCN(CC5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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